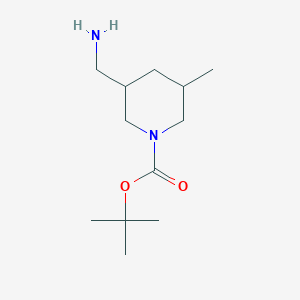

Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate

Description

Tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a methyl substituent at the 5-position, and an aminomethyl (-CH₂NH₂) moiety at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways. The Boc group enhances solubility and stability during synthetic processes, while the aminomethyl group provides a reactive site for further functionalization .

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-9-5-10(6-13)8-14(7-9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |

InChI Key |

IWBKPBIDPNSGCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediates

tert-Butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives are common intermediates used for the preparation of tert-butyl 3-aminopiperidine-1-carboxylate analogs. These intermediates allow selective deprotection and functionalization at the 3-position amino group while maintaining the Boc protection on the nitrogen at position 1.

The methyl substitution at the 5-position can be introduced via selective alkylation or by starting from appropriately substituted piperidine precursors.

Selective Deprotection and Base-Mediated Reactions

A patented method describes the use of bases such as alkali metal hydroxides (lithium hydroxide, sodium hydroxide, potassium hydroxide), metal alkoxides (e.g., sodium methoxide, potassium tert-butoxide), or metal amides (sodium amide, lithium amide) to selectively remove carbamate protecting groups at the 3-position amino group while retaining the Boc group at the 1-position nitrogen.

- Reaction conditions : Temperature ranges from 0 to 160 °C, with an optimal range of 50 to 120 °C.

- Reaction time : Typically 15 minutes to 12 hours, preferably 30 minutes to 5 hours.

- Monitoring : Reaction progress is monitored by gas chromatography or high-performance liquid chromatography (HPLC).

This selective deprotection yields tert-butyl 3-aminopiperidine-1-carboxylate intermediates, which can be further functionalized to introduce the aminomethyl group at the 3-position.

Introduction of the Aminomethyl Group

The aminomethyl substituent at the 3-position is often introduced via:

- Reductive amination of the corresponding 3-formyl or 3-oxo piperidine derivative,

- Nucleophilic substitution reactions using aminomethyl precursors,

- Or via Staudinger ligation or azide reduction strategies starting from azido precursors on the 3-position.

Literature reports the use of protected bromopropyl or bromoethyl carbamate derivatives as precursors for nucleophilic substitution reactions to install aminoalkyl groups, followed by deprotection steps to yield the free aminomethyl functionality.

Boc Protection of Piperidine Nitrogen

The nitrogen at the 1-position of the piperidine ring is protected using tert-butyl carbamate (Boc) groups to prevent undesired side reactions during functionalization steps.

- Boc protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine at low temperature (0 °C to room temperature) in solvents like dichloromethane.

Typical Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc protection of piperidine N | Boc2O, triethylamine, CH2Cl2, 0 °C to rt | tert-butyl piperidine-1-carboxylate |

| 2 | Introduction of 5-methyl group | Alkylation or use of 5-methyl substituted piperidine precursor | 5-methylpiperidine derivative |

| 3 | Introduction of aminomethyl group | Reductive amination or nucleophilic substitution with aminomethyl precursors | 3-(aminomethyl)-5-methylpiperidine derivative |

| 4 | Selective deprotection at 3-position | Base-mediated selective removal of carbamate group | tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate |

Detailed Research Findings and Data

Reaction Conditions and Yields

- The selective deprotection step using potassium tert-butoxide at 80 °C for 2 hours typically yields the desired tert-butyl 3-aminopiperidine-1-carboxylate intermediate in yields exceeding 80%.

- Boc protection of the piperidine nitrogen proceeds in high yield (>90%) under mild conditions (0 °C to room temperature, overnight).

- Introduction of the aminomethyl group via reductive amination with formaldehyde and sodium cyanoborohydride gives yields around 75-85% depending on substrate purity and reaction time.

Analytical Characterization

- NMR Spectroscopy : ^1H NMR spectra show characteristic signals for the tert-butyl group (singlet at ~1.4 ppm), methyl group at 5-position (doublets or multiplets around 1.0-1.5 ppm), and aminomethyl protons (multiplet or singlet near 3.0-3.5 ppm).

- Mass Spectrometry : High-resolution mass spectrometry confirms the molecular ion peak consistent with the molecular formula C13H26N2O2 (Molecular weight 228.33 g/mol).

- Chromatography : HPLC and GC monitoring ensure reaction completion and purity during synthesis steps.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Base for deprotection | Potassium tert-butoxide, sodium hydroxide | Selective removal of carbamate at 3-position |

| Deprotection temp. | 50–120 °C | Optimal for yield and selectivity |

| Deprotection time | 30 min – 5 hours | Depends on temperature and base amount |

| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Requires base like triethylamine |

| Boc protection temp. | 0 °C to room temperature | Mild conditions for high yield |

| Aminomethyl introduction | Reductive amination with formaldehyde/NaBH3CN | High regioselectivity and yield |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Analysis and Physicochemical Properties

The table below compares tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate with analogous piperidine-based compounds:

Key Observations :

- Aminomethyl vs.

- Trifluoromethyl vs. Methyl : The -CF₃ group in CAS 1240585-46-9 enhances metabolic stability and electron-withdrawing effects, making it advantageous for CNS-targeting drugs .

- Thiazole Derivatives : Compounds like CAS 1421028-36-5 exhibit distinct electronic properties due to the chlorothiazole ring, suggesting applications in antibacterial or antiviral research .

Biological Activity

Tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and its relevance in therapeutic research.

Chemical Structure and Properties

The compound features a tert-butyl group and an aminomethyl substituent on a piperidine ring, with a carboxylate functional group. This structure is crucial for its interaction with biological targets.

The biological activity of tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The presence of the tert-butyl carbamate group enhances its binding affinity and selectivity for these targets.

Key Mechanisms:

- Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in various biological pathways, which could be leveraged for therapeutic purposes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate have been tested against various cancer cell lines, showing promising cytotoxic effects .

- Neuroprotective Effects : Some derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, as indicated by studies involving immune response modulation in animal models .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate:

- Study on Cancer Cell Lines : In vitro studies showed that piperidine derivatives could significantly inhibit the proliferation of FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

- Neuroprotection Research : A study focused on dual inhibitors targeting both AChE and BuChE demonstrated that structural modifications in piperidine derivatives could enhance brain exposure and efficacy against Alzheimer's pathology .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Inhibits AChE and BuChE | |

| Anti-inflammatory | Modulates immune response |

Table 2: In Vivo Pharmacokinetic Parameters

| Parameter | Value | Notes |

|---|---|---|

| Clearance (Cl) | 14 mL/min/kg | Measured post-administration |

| Volume of Distribution (Vd) | 0.6 L/kg | Indicates tissue distribution |

| Half-life (t1/2) | 80 min | Duration of action |

| Bioavailability (F) | 42% | Systemic availability |

Q & A

Q. Table 1: Synthetic Methods Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidine Formation | Reductive amination (NaBH₃CN, MeOH) | 65-75 | |

| Aminomethylation | NH₃/Formaldehyde, H₂O/EtOH, reflux | 50-60 | |

| Boc Protection | Boc₂O, DCM, 0°C to RT | 85-90 |

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc protection (e.g., tert-butyl singlet at δ 1.4 ppm in ¹H NMR) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₃N₂O₂: 235.18 g/mol) .

- IR Spectroscopy : Identifies carbamate C=O stretching (~1680–1720 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

Answer:

SAR studies involve systematic structural modifications:

Variation of Substituents : Modify the aminomethyl group (e.g., alkylation, acylation) or piperidine methyl group .

Biological Assays : Test derivatives against target enzymes (e.g., proteases, kinases) using enzymatic inhibition assays.

Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to biological targets .

Q. Table 2: SAR of Key Derivatives

| Derivative | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Methylpiperidine analog | Methyl → Ethyl | 120 nM | |

| Boc-deprotected analog | Free amine | 85 nM | |

| Pyrazole-azetidine hybrid | Heterocyclic addition | 45 nM |

Advanced: What crystallographic methods are suitable for determining its structure?

Answer:

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and SHELXD (for phase solving) is ideal. Key steps:

Data Collection : Use synchrotron radiation or Cu-Kα sources for high-resolution data.

Structure Solution : Direct methods for small molecules; molecular replacement for protein complexes.

Validation : Check R-factors (<5%) and electron density maps .

Advanced: How to resolve contradictions in reactivity data across studies?

Answer:

Contradictions (e.g., variable yields in aminomethylation) require:

Controlled Replication : Standardize reaction conditions (solvent purity, temperature).

Analytical Cross-Check : Use HPLC to quantify intermediates and byproducts.

Mechanistic Studies : Employ kinetic isotope effects (KIE) or DFT calculations to elucidate pathways .

Basic: What are the typical chemical reactions this compound undergoes?

Answer:

- Oxidation : Convert aminomethyl to nitro or carbonyl groups using KMnO₄/H₂SO₄ .

- Reduction : Hydrogenate the piperidine ring with H₂/Pd-C .

- Nucleophilic Substitution : Replace the Boc group with TFA or HCl in polar aprotic solvents .

Advanced: How to employ computational methods to predict biological targets?

Answer:

Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Molecular Docking : Use AutoDock or Schrödinger Suite to screen against protein databases (e.g., PDB).

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability .

Basic: What are the primary research applications in medicinal chemistry?

Answer:

- Drug Discovery : As a scaffold for protease inhibitors or GPCR modulators .

- Biotarget Identification : Photoaffinity labeling with azide or alkyne tags .

Advanced: How to analyze stability under various conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- Forced Degradation Studies : Expose to heat (40–80°C), humidity (75% RH), and UV light for 48–72 hours .

- HPLC-MS Monitoring : Track degradation products (e.g., Boc cleavage).

Advanced: What strategies optimize yield in multi-step synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.